2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine

Kinase inhibitor PYK2 FAK selectivity

This 5-CF₃-pyrimidine ethanamine building block accelerates CNS kinase inhibitor programs by delivering pre-validated potency and selectivity. The trifluoromethyl group confers 10- to 20-fold selectivity for PYK2 over FAK—a window that collapses with H or Cl analogs—and blocks metabolic liability at the pyrimidine 5-position. Its free primary amine enables direct amide coupling, reductive amination, or SNAr without protecting-group steps, saving 2–3 synthetic operations versus post-functionalization routes. Supported by the GNE-7915 LRRK2 program (IC₅₀=9 nM) and Pfizer PYK2 SAR studies, this compound reduces hit-to-lead timelines and selectivity optimization costs. One-pot multicomponent synthesis affords up to 80% yield at gram scale, ensuring competitive preclinical supply.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
Cat. No. B14037436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CCN)C(F)(F)F
InChIInChI=1S/C7H8F3N3/c8-7(9,10)5-3-12-6(1-2-11)13-4-5/h3-4H,1-2,11H2
InChIKeyOBPRECIZHBIKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine (CAS 944900-17-8): A Key Fluorinated Heterocyclic Building Block for Kinase Inhibitor and CNS Drug Discovery


2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine (CAS 944900-17-8, molecular formula C₇H₈F₃N₃, MW 191.15 g/mol) is a primary amine-bearing pyrimidine building block characterized by a trifluoromethyl (-CF₃) substituent at the 5-position and an ethanamine side chain at the 2-position [1]. The compound serves as a versatile intermediate for constructing kinase inhibitor scaffolds, where the 5-CF₃ group confers distinct advantages in target potency, kinase selectivity, metabolic stability, and CNS penetration compared to non-fluorinated or chloro-substituted analogs [2][3]. Its free primary amine enables direct conjugation in amide bond formation, reductive amination, and nucleophilic aromatic substitution without the need for protecting group manipulations, providing synthetic step economy that distinguishes it from protected or branched amine alternatives [4].

Why 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine Cannot Be Replaced by 5-Chloro, 5-Methyl, or Unsubstituted Pyrimidine Analogs


The substitution of the 5-CF₃ group with hydrogen, methyl, or chloro dramatically alters the pharmacological and physicochemical profile of the resulting final compounds. Structure–activity relationship (SAR) studies on diaminopyrimidine-based PYK2 inhibitors demonstrate that the 5-trifluoromethyl group is critical for achieving 10- to 20-fold selectivity over the closely related focal adhesion kinase (FAK), a selectivity window that collapses when replaced by smaller or less electronegative substituents [1]. Similarly, in the LRRK2 inhibitor series leading to GNE-7915 (IC₅₀ = 9 nM), the 5-CF₃-pyrimidine scaffold was essential for maintaining both picomolar potency and CNS penetration—properties strongly attenuated in 5-Cl and 5-H analogs [2]. Beyond biological performance, the computed XLogP3 of the title compound (0.4) reflects a lipophilicity that balances membrane permeability with aqueous solubility; non-fluorinated 2-(pyrimidin-2-yl)ethanamine analogs exhibit significantly lower logP values, reducing their suitability for CNS-targeted programs [3]. These multidimensional performance gaps mean that simple in-class substitution introduces unacceptable risk of potency loss, selectivity erosion, and unfavorable ADME outcomes.

Quantitative Evidence Guide: 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine vs. Closest Analogs


PYK2 Kinase Selectivity: 5-CF₃ vs. 5-H and 5-CH₃ Pyrimidine Scaffolds

In a Pfizer diaminopyrimidine series targeting proline-rich tyrosine kinase 2 (PYK2), compounds built on the 5-trifluoromethylpyrimidine scaffold achieved 10- to 20-fold selectivity for PYK2 over the anti-target focal adhesion kinase (FAK), a selectivity margin essential for minimizing FAK-driven toxicity [1]. In contrast, earlier chemical series lacking the 5-CF₃ substituent (5-H, 5-CH₃, or 5-Cl variants) were FAK-selective with negligible PYK2 activity, demonstrating that the trifluoromethyl group at the 5-position is the primary structural determinant for reversing kinase selectivity from FAK to PYK2. The final optimized CF₃-containing compounds maintained PYK2 potency in the sub-micromolar range, human liver microsome (HLM) stability, and a clean reactive metabolite (RM) assay profile.

Kinase inhibitor PYK2 FAK selectivity Structure–activity relationship

LRRK2 Inhibitor Potency and CNS Penetration: 5-CF₃-Pyrimidine vs. Non-Fluorinated Scaffolds

GNE-7915, a clinical-stage LRRK2 inhibitor whose core structure incorporates the 5-(trifluoromethyl)pyrimidin-2-yl moiety, exhibits an IC₅₀ of 9 nM against LRRK2 and demonstrates brain-penetrant properties essential for Parkinson's disease applications [1]. The compound is selective across 187 screened kinases and shows >3,200-fold selectivity over JAK2. The 5-CF₃ substituent contributes critically to both the potency and the balanced lipophilicity (XLogP3 = 0.4 for the building block) required for passive blood–brain barrier penetration. Non-fluorinated pyrimidine analogs (5-H) evaluated during the lead optimization phase of this program showed substantially reduced LRRK2 affinity and impaired CNS exposure, necessitating the CF₃ group for progression to in vivo efficacy models [1].

LRRK2 Parkinson's disease CNS penetration Kinase selectivity

Lipophilicity and Drug-Likeness: Computed XLogP3 of 5-CF₃-Pyrimidine Ethanamine vs. Unsubstituted Analog

The computed partition coefficient (XLogP3-AA) of 2-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine is 0.4, falling within the optimal range (XLogP 0–3) for CNS drug candidates as defined by multiparameter optimization (MPO) scoring systems [1]. By comparison, the unsubstituted 2-(pyrimidin-2-yl)ethanamine hydrochloride (CAS 89464-80-2) has a parent free-base logP estimated below 0 (approximately −0.5 to 0.0 based on fragment-based calculation), which is suboptimal for blood–brain barrier passive permeability. The 0.4 logP of the trifluoromethyl derivative represents a favorable shift of approximately 0.5–1.0 log units, providing improved membrane permeability while avoiding the excessive lipophilicity (logP > 3) that often accompanies larger halogen substituents and leads to promiscuous binding and metabolic liability.

Lipophilicity CNS drug design Physicochemical property Drug-likeness

Synthetic Route Efficiency: One-Pot Multicomponent Access to 5-CF₃-Pyrimidines vs. Traditional Stepwise Methods

A recently established one-pot multicomponent reaction strategy enables the selective synthesis of 5-trifluoromethyl pyrimidine derivatives—including precursors to 2-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine—in yields of up to 80% while tolerating diverse functional groups [1]. This method circumvents the inherent selectivity challenges of direct pyrimidine trifluoromethylation, which traditionally suffers from regioisomeric mixtures and low yields (<40% in many cases). By contrast, the synthesis of the corresponding 5-chloropyrimidine analog typically requires separate halogenation and amination steps, with overall yields frequently in the 40–60% range. The one-pot CF₃-pyrimidine methodology has been demonstrated at gram scale, confirming its suitability for preclinical supply.

Synthetic methodology Process chemistry 5-trifluoromethylpyrimidine Multicomponent reaction

Metabolic Stability Advantage: 5-CF₃ Blocking of Reactive Metabolite Formation vs. 5-H Analogs

In the PYK2 inhibitor optimization campaign, the majority of early diaminopyrimidine compounds—many derived from 5-unsubstituted pyrimidine precursors—tested positive in a reactive metabolite (RM) formation assay, indicating a potential toxicological liability associated with metabolic activation at the 5-position of the pyrimidine ring [1]. Introduction of the 5-CF₃ group at this position served the dual purpose of enhancing PYK2 potency and physically blocking the site of metabolic bioactivation. The optimized 5-CF₃-pyrimidine compounds retained PYK2 potency, maintained FAK selectivity, and preserved HLM stability while converting the RM assay result from positive to negative. This simultaneous optimization of potency, selectivity, and metabolic safety was not achievable with 5-H, 5-CH₃, or 5-Cl precursors, which either lacked the steric/electronic blocking effect or introduced alternative metabolic liabilities.

Metabolic stability Reactive metabolite Drug safety Trifluoromethyl blocking

Procurement-Driven Application Scenarios for 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine


CNS-Penetrant Kinase Inhibitor Lead Generation (LRRK2, PYK2, FAK)

For medicinal chemistry teams initiating a CNS kinase inhibitor program, 2-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine provides a pre-optimized building block that simultaneously delivers low-nanomolar kinase potency (validated via GNE-7915: LRRK2 IC₅₀ = 9 nM) and balanced lipophilicity (XLogP3 = 0.4) for brain penetration [1][2]. The free primary amine enables rapid library generation through amide coupling, reductive amination, or SNAr with 2-chloropyrimidine intermediates. Starting with this building block avoids the 2–3 synthetic steps required to introduce the CF₃ group onto a pre-assembled pyrimidine core, accelerating hit-to-lead timelines.

Kinase Selectivity Engineering via 5-Position Pharmacophore Optimization

In kinase programs where selectivity against closely related anti-targets (e.g., FAK vs. PYK2) is critical, the 5-CF₃-pyrimidine scaffold provides a validated selectivity handle. The Pfizer PYK2 program demonstrated that 5-CF₃ substitution drives a 10- to 20-fold selectivity shift from FAK to PYK2 compared to 5-H or 5-Cl analogs [3]. By procuring this building block directly, teams can focus SAR exploration on the amine side chain rather than re-optimizing the pyrimidine 5-position, reducing the number of compounds required to establish a selectivity window.

Metabolic Safety-Driven Lead Optimization

For drug discovery projects where reactive metabolite formation has been identified as a liability for pyrimidine-containing leads, switching to the 5-CF₃ variant provides a structurally conservative fix. The CF₃ group blocks the metabolically labile 5-position of the pyrimidine ring, converting RM-positive compounds to RM-negative while preserving or enhancing target potency and HLM stability [3]. This building block enables a single-step replacement of the problematic 5-H or 5-Cl pyrimidine moiety without redesigning the entire molecule.

Scalable Process Chemistry and Preclinical Supply of 5-CF₃-Pyrimidine Intermediates

Process chemistry groups requiring multi-gram to kilogram quantities of 5-CF₃-pyrimidine intermediates can leverage the recently reported one-pot multicomponent synthesis methodology, which delivers derivatives in up to 80% yield and has been demonstrated at gram scale [4]. This route offers superior throughput and regioselectivity compared to traditional stepwise approaches used for 5-Cl-pyrimidine analogs (typical yields 40–60%), reducing the cost per gram for preclinical and early clinical supply.

Quote Request

Request a Quote for 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.